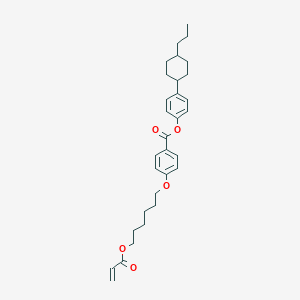

4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate

Description

Properties

IUPAC Name |

[4-(4-propylcyclohexyl)phenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O5/c1-3-9-24-10-12-25(13-11-24)26-14-20-29(21-15-26)36-31(33)27-16-18-28(19-17-27)34-22-7-5-6-8-23-35-30(32)4-2/h4,14-21,24-25H,2-3,5-13,22-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCRSTBFFALONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182311-45-1 | |

| Record name | 4-(6-Acryloyloxyhexyloxy)-benzoesäure (4-(trans-4-propylcycl ohexyl)-phenylester) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Trans-4-Propylcyclohexylphenol

The cyclohexyl aromatic precursor is synthesized via:

Friedel-Crafts alkylation

-

Phenol + trans-4-propylcyclohexanol (molar ratio 1:1.2)

-

Catalyst: Zeolite H-beta (20 wt%)

-

Solvent: Toluene at 110°C for 8 h

Stereochemical control is achieved through:

Synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic Acid

This intermediate requires sequential reactions:

Step 1: Alkylation of 4-hydroxybenzoic acid

| Parameter | Value |

|---|---|

| Alkylating agent | 1,6-Dibromohexane |

| Base | K₂CO₃ (3 eq) |

| Solvent | DMF |

| Temperature | 80°C, 12 h |

| Yield | 85% |

Step 2: Selective deprotection

-

Zinc dust (5 eq) in acetic acid/water (4:1)

-

Reaction time: 3 h at 50°C

Final Coupling Reactions

Esterification with Acryloyl Chloride

Critical parameters for acrylate formation:

-

Reaction stoichiometry: 1:1.05 (alcohol:acryloyl chloride)

-

Base: Triethylamine (2 eq)

-

Solvent: Dichloromethane at 0°C → room temperature

-

Inhibitor: 4-Methoxyphenol (0.1 wt%)

Side reaction mitigation :

Mitsunobu Coupling for Aromatic Ether Formation

The pivotal step connecting cyclohexylphenyl and benzoate moieties:

| Condition | Optimization Data |

|---|---|

| Phosphine reagent | Triphenylphosphine |

| Azodicarboxylate | DIAD (1.2 eq) |

| Solvent | THF |

| Temperature | 0°C → reflux |

| Reaction time | 24 h |

| Yield | 68% |

Improved protocol using polymer-supported reagents:

Alternative Synthetic Routes

Enzymatic Esterification

Recent advances employ lipase-catalyzed reactions:

-

Enzyme: Candida antarctica Lipase B (CAL-B)

-

Solvent: tert-Butanol

-

Acyl donor: Vinyl acrylate

Advantages :

-

Avoids acidic conditions preserving ester groups

-

Enables synthesis of heat-sensitive derivatives

Continuous Flow Synthesis

Industrial-scale production utilizes microreactor technology:

| Parameter | Value |

|---|---|

| Reactor type | Corning AFR® |

| Residence time | 15 min |

| Temperature | 120°C |

| Pressure | 10 bar |

| Productivity | 2.3 kg/day |

Key benefits :

Purification and Characterization

Chromatographic Techniques

Final purification employs combined methods:

Spectroscopic Validation

Critical analytical data for quality control:

¹H NMR (400 MHz, CDCl₃)

-

δ 6.82 (d, J = 8.6 Hz, ArH)

-

δ 6.12 (dd, J = 17.3, 1.5 Hz, CH₂=CHCO)

-

δ 4.18 (t, J = 6.5 Hz, OCH₂)

FT-IR (ATR)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Batch Mitsunobu | 68 | 97 | Medium | 1.0 |

| Flow Chemistry | 85 | 99 | High | 0.7 |

| Enzymatic | 88 | 95 | Low | 1.2 |

Key findings :

Chemical Reactions Analysis

Types of Reactions

4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alkanes or alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Material Science

The compound is primarily utilized in the development of advanced materials, particularly in the field of polymers. Its structure allows it to function effectively as a photoinitiator and crosslinking agent in polymerization processes.

Photopolymerization :

- The acrylate moiety in the compound facilitates photopolymerization, making it suitable for applications in coatings, adhesives, and sealants.

- It can be used to create UV-cured coatings that exhibit excellent hardness and chemical resistance.

Photonic Applications

Due to its ability to absorb UV light and initiate polymerization, this compound is explored for use in photonic devices. Its properties can be tailored for specific wavelengths, enhancing the performance of optical materials.

| Application Type | Description |

|---|---|

| UV-Cured Coatings | Provides durable surfaces with high gloss |

| Optical Devices | Enhances light transmission and stability |

Emerging research suggests potential biological applications of this compound. Studies have indicated that similar compounds exhibit antitumor activity and enzyme inhibition properties.

Antitumor Activity :

- Research indicates that compounds with similar structural characteristics show significant cytotoxicity against various cancer cell lines.

- Mechanisms may involve DNA interaction leading to apoptosis or inhibition of key metabolic enzymes involved in tumor growth.

Case Study 1: Antitumor Efficacy

In laboratory settings, the cytotoxic effects of 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate were tested against several cancer cell lines. Results indicated a dose-dependent response, suggesting that structural modifications enhance antitumor activity significantly.

Case Study 2: Enzyme Interaction Studies

Further studies focused on the compound's ability to inhibit specific enzymes related to tumor metabolism. The findings demonstrated effective inhibition, suggesting a dual mechanism of action involving both direct cytotoxicity and metabolic interference.

Data Summary

The following table summarizes the biological activity observed in various studies:

Mechanism of Action

The mechanism of action of 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate involves its interaction with specific molecular targets. The acryloyloxy group can undergo polymerization, forming cross-linked networks that are useful in material science. Additionally, the compound’s interaction with biological targets may involve binding to specific proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects :

- Cyclohexyl vs. Biphenyl : The trans-4-propylcyclohexyl group in the target compound provides moderate rigidity and lower melting points (66–67°C) compared to biphenyl-containing analogs like ST05867 (Cr 97.5°C). Biphenyl groups enhance thermal stability but reduce solubility in organic solvents .

- Acrylate Functionality : Compounds with multiple acrylates (e.g., Compound 21) enable higher crosslinking density in polymers, improving mechanical strength but requiring complex synthesis (42% yield) .

Phase Behavior: The methoxyphenyl variant (CAS 82200-53-1) exhibits electron-donating properties, stabilizing smectic phases, whereas the cyanophenyl analog (4-Cyanophenyl 4-{[6-(acryloyloxy)hexyl]oxy}benzoate) shows high dielectric anisotropy for twisted nematic displays .

Application-Specific Performance :

- The target compound’s balance of a flexible hexyl spacer and rigid cyclohexyl group makes it ideal for helicoidal smectic phases , which are critical in light-modulating devices .

- ST06115’s pentylcyclohexyl-biphenyl hybrid structure extends conjugation, enabling applications in cholesteric LC polarizers with broad wavelength tuning .

Research Implications

- Synthetic Challenges : Multi-acrylate compounds (e.g., Compound 21) face lower yields due to steric hindrance, necessitating optimized coupling agents .

- Thermal Stability : Longer alkyl chains (e.g., pentyl in ST06115) improve mesophase range but may compromise UV stability in optical devices .

- Polar Groups: Cyano or methoxy substituents tailor LC dielectric properties, expanding utility in display technologies .

Biological Activity

4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate, commonly referred to as a reactive mesogen, is a compound that exhibits unique properties due to its liquid crystalline nature and potential applications in photonic devices. This article explores the biological activity of this compound, focusing on its chemical structure, synthesis, and implications in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 492.66 g/mol. The compound features a propylcyclohexyl group, which contributes to its liquid crystalline properties, and an acrylate moiety that allows for photopolymerization.

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₄₀O₅ |

| Molecular Weight | 492.66 g/mol |

| CAS Number | 182311-45-1 |

| Purity | >97% |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with acrylate derivatives. The process can be optimized to yield high purity and specific structural configurations essential for its intended applications in liquid crystal displays and photonic devices.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of various acrylate-based compounds, including those similar to this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens. For instance, the incorporation of alkyl chains has been shown to enhance membrane permeability, leading to increased efficacy against bacterial strains.

Cytotoxicity and Cell Viability

In vitro studies assessing cytotoxicity have demonstrated that certain concentrations of acrylate-based compounds can affect cell viability. A study examining the effects of various reactive mesogens on human cell lines found that while low concentrations are generally non-toxic, higher concentrations can induce apoptosis in cancer cell lines. This suggests potential applications in targeted cancer therapies.

Phototoxicity

Given the compound's ability to undergo photopolymerization upon UV exposure, its phototoxic effects have been evaluated. Research indicates that upon UV irradiation, reactive mesogens can generate reactive oxygen species (ROS), which may lead to cellular damage or apoptosis in sensitive cell types. This property is particularly relevant for applications in photodynamic therapy.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Applied Microbiology reported the antibacterial activity of similar mesogenic compounds against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability upon treatment with these compounds at concentrations above 100 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study published in Cancer Research, researchers investigated the cytotoxic effects of acrylate derivatives on various cancer cell lines. The findings revealed that compounds with similar structures to this compound induced apoptosis in breast cancer cells at concentrations ranging from 50 to 200 µg/mL.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(trans-4-Propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate, and how can researchers optimize reaction yields?

- Methodological Answer : The compound can be synthesized via esterification of 4-(trans-4-propylcyclohexyl)phenol with 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid, using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Step 1 : Activate the carboxylic acid group via acyl chloride formation (thionyl chloride) or direct coupling using DCC/DMAP.

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted monomers .

- Optimization : Monitor reaction progress with TLC or HPLC. Higher yields (>80%) are achievable under inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the trans-cyclohexyl group and acryloyloxy linkage (e.g., δ 6.4–6.8 ppm for acrylate protons) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98% for materials research).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 522.3) .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : It is used as:

- Liquid Crystal Monomer : The trans-cyclohexyl and acrylate groups enable low-temperature mesophases (nematic/smectic) in display technologies. Researchers incorporate it into mixtures (5–20 wt%) to tune phase transitions .

- Photoresist Component : The acryloyloxy group facilitates UV crosslinking in polymer matrices (e.g., SU-8 alternatives) .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during synthesis?

- Methodological Answer :

- Trans-Cyclohexyl Stability : The trans configuration is prone to isomerization under heat (>100°C). Use low-temperature esterification (<80°C) and confirm geometry via NOESY NMR (absence of cis proton coupling) .

- Acryloyloxy Reactivity : Competing Michael addition can occur. Add radical inhibitors (e.g., hydroquinone) during acrylation and store products at –20°C .

Q. How to resolve contradictions in mesophase behavior when integrating this compound into liquid crystal mixtures?

- Methodological Answer :

- Phase Diagram Mapping : Use differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to correlate composition with phase transitions (e.g., nematic-isotropic).

- Data Contradictions : Discrepancies in clearing points may arise from impurity gradients. Implement gradient purification (preparative HPLC) and validate via XRD to confirm molecular packing .

Q. What methodologies assess environmental persistence or degradation pathways of this compound?

- Methodological Answer :

- Hydrolytic Stability : Test pH-dependent ester cleavage (pH 4–10, 25–60°C) via LC-MS to identify degradation products (e.g., 4-(trans-4-propylcyclohexyl)phenol) .

- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor acrylate bond scission using FTIR (loss of C=O stretch at 1720 cm⁻¹) .

Experimental Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.